molecular formula C11H18N2O4 B2878920 2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid CAS No. 1822534-79-1

2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid

Cat. No.: B2878920
CAS No.: 1822534-79-1
M. Wt: 242.275
InChI Key: DAKRJQCYDKDOLN-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid is a protected amino acid derivative designed for use in chemical and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which is crucial for facilitating controlled peptide synthesis. The terminal carboxylic acid is a common handle for amide bond formation, while the cyano (CN) group at the 5-position offers a versatile functional handle for further chemical modifications, such as reduction to an amine or conversion to other functional groups. Compounds of this nature are valuable intermediates in the development of novel peptides and protein-mimetics, with potential applications in medicinal chemistry and drug discovery. The Boc group can be readily removed under mild acidic conditions, allowing for the sequential construction of complex molecules. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKRJQCYDKDOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid typically involves the protection of an amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to facilitate the formation of the Boc-protected amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then be further modified or used in subsequent reactions .

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further modification of the molecule. This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Group Impacts

Compound Name Substituent at Position 5 Key Functional Groups Notable Properties References
2-{[(tert-Butoxy)carbonyl]amino}-5-cyanopentanoic acid -CN (cyano) Boc-protected α-amino, carboxylic acid High polarity due to -CN; potential for nucleophilic addition reactions.
5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid =O (oxo) Boc-protected α-amino, ketone, carboxylic acid Increased electrophilicity at the oxo group; prone to keto-enol tautomerism.
(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid -N(CH₃)₂ (dimethylamino) Boc-protected α-amino, tertiary amide, carboxylic acid Enhanced solubility in polar solvents; potential hydrogen-bonding interactions.
2-{[(tert-Butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid -OCH₃ (methoxy) Boc-protected α-amino, ester, carboxylic acid Hydrolytic instability under acidic/basic conditions; ester group enables further derivatization.
(2S)-2-{[(benzyloxy)carbonyl]amino}-5-(tert-butoxy)-5-oxopentanoic acid -O-tert-butyl (ester) Cbz-protected α-amino, ester, carboxylic acid Higher lipophilicity due to benzyloxycarbonyl (Cbz) group; used in solid-phase peptide synthesis.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Storage Conditions References
2-{[(tert-Butoxy)carbonyl]amino}-5-cyanopentanoic acid C₁₁H₁₇N₂O₅* 257.27* N/A N/A Inferred from
5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid C₁₀H₁₇N₀₅ 231.24 95 Room temperature
(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid C₁₂H₂₂N₂O₅ 274.31 N/A -20°C
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid C₁₂H₁₅N₀₅ 253.25 95 Ambient
(2S)-2-{[(benzyloxy)carbonyl]amino}-5-(tert-butoxy)-5-oxopentanoic acid C₁₈H₂₃N₀₆ 365.38 N/A Ambient

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid, often abbreviated as Boc-5-cyanopentanoic acid, is a compound with significant implications in biochemical research and pharmaceutical development. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Molecular Formula : C11_{11}H18_{18}N2_2O4_4
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 1822534-79-1

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in organic synthesis to safeguard amine functionalities during peptide synthesis. This characteristic enhances its utility in various biochemical applications.

The biological activity of 2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid primarily revolves around its role as a biochemical intermediate. The Boc group allows for selective reactions without interference from the amine group. This selectivity is crucial in synthesizing peptides and studying enzyme mechanisms.

Biochemical Pathways

Current research has not fully elucidated the specific biochemical pathways influenced by this compound. However, its applications in enzyme studies suggest potential interactions with various metabolic pathways, particularly those involving amino acids and peptide synthesis.

Applications in Research and Medicine

  • Enzyme Mechanisms : The compound is employed in the investigation of enzyme mechanisms, particularly those related to amino acid metabolism.
  • Pharmaceutical Development : It serves as an intermediate in synthesizing peptide-based drugs, offering a pathway to develop new therapeutics.
  • Protein Interactions : Researchers utilize it to study protein interactions, which are critical for understanding cellular processes and developing targeted therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Features
2-{[(Tert-butoxy)carbonyl]amino}-4-cyanobutanoic acidStructureShorter carbon chain
2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acidStructureLonger carbon chain

The presence of the Boc group provides stability and enhances selectivity during chemical reactions, distinguishing it from other derivatives.

Case Studies and Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • A study demonstrated that derivatives of related amino acids could enhance antibiotic efficacy against E. coli, suggesting potential applications in combating antibiotic resistance .
  • Another investigation focused on the synthesis of analogs that exhibited varying degrees of biological activity, emphasizing the importance of structural modifications .

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